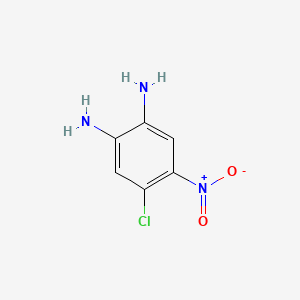
4-Chloro-5-nitrobenzene-1,2-diamine
Cat. No. B1310107
Key on ui cas rn:
67073-39-6
M. Wt: 187.58 g/mol
InChI Key: LOQLMWFVXRZASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05418241
Procedure details


A mixture of 14 g (0.074 mol) of 4-chloro-5-nitro-1,2-benzenediamine and of 13.44 g (0.226 mol) of urea is heated at 180° C. for 4 hours. The reaction mixture is cooled and evaporated to dryness. The residue is taken up in methanol and evaporated again. The residue is triturated in ether and a solid is obtained which is filtered. The product is used as is in the subsequent stages.


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:12])[C:5]([NH2:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].N[C:14](N)=[O:15]>>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]2[NH:11][C:14](=[O:15])[NH:12][C:4]=2[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=CC1[N+](=O)[O-])N)N
|
Step Two
|
Name
|
|
|
Quantity
|
13.44 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is triturated in ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid is obtained which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC2=C(NC(N2)=O)C=C1[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
